Methyl (cyclohexylamino)(phenyl)acetate
Description
Structural Classification and Research Significance of Phenylacetate (B1230308) Esters with Amine Functionalities
Structurally, Methyl (cyclohexylamino)(phenyl)acetate is an α-amino ester derivative of phenylacetic acid. Phenylacetic acid and its derivatives are a class of compounds containing a phenyl functional group attached to a carboxylic acid. drugbank.comnih.gov The esterification of the carboxyl group and the substitution of an amine onto the alpha-carbon (the carbon adjacent to the carboxyl group) are key modifications that significantly influence the molecule's chemical properties and biological activity.
Phenylacetate esters with amine functionalities are significant in medicinal chemistry. The phenylacetic acid framework is a building block for many pharmaceutical drugs, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen. nih.govmdpi.com The introduction of an amine group can impart a wide range of pharmacological properties. For instance, the central nervous system stimulant methylphenidate, used in the management of Attention Deficit Hyperactivity Disorder (ADHD), is a notable example of a phenylacetate derivative incorporating an amine within a piperidine (B6355638) ring structure. drugbank.com
Research has shown that these compounds can interact with various biological targets. The aminolysis of phenyl acetate (B1210297), a related reaction, has been the subject of computational studies to understand the reaction mechanisms, which are crucial for synthesizing more complex amide derivatives. researchgate.net The significance of this structural class is rooted in its versatility as a scaffold for developing new therapeutic agents. mdpi.com
| Compound Class/Example | Structural Features | Area of Research Significance |
|---|---|---|
| Phenylacetic Acid Derivatives | Core structure of a phenyl group linked to a carboxylic acid or its ester/amide. drugbank.com | Foundation for NSAIDs, antitumor agents, and treatment for urea (B33335) cycle disorders. nih.govmdpi.com |
| Methylphenidate | A phenylacetate ester incorporating a piperidine (amine) ring. drugbank.com | Central nervous system stimulant used for ADHD treatment. drugbank.com |
| Diclofenac | An aminophenylacetic acid derivative. drugbank.com | Widely used non-steroidal anti-inflammatory drug (NSAID). drugbank.com |
| Aryl Phenylacetates | Used as acylating agents in organic synthesis. researchgate.net | Studied for their reactivity in aminolysis and enzymatic reactions for creating amide bonds. researchgate.net |
Overview of Precedent Research in Cyclohexylamine-Containing Compounds and Their Derivatives
The cyclohexylamine (B46788) moiety is a prevalent structural unit found in a multitude of natural products, agrochemicals, and pharmaceutical molecules. rsc.org Cyclohexylamine itself is a primary aliphatic amine that serves as a versatile building block and precursor in organic synthesis. neliti.comnih.gov Its derivatives have been the focus of extensive research due to their diverse and potent biological activities.
One of the most prominent classes of cyclohexylamine derivatives is the arylcyclohexylamines. This subfamily, which includes compounds like phencyclidine (PCP) and ketamine, is known for its activity as N-methyl-D-aspartate (NMDA) receptor antagonists, leading to dissociative effects. mdpi.com The research in this area explores the structure-activity relationships that govern their interaction with NMDA receptors. mdpi.com
Beyond arylcyclohexylamines, other derivatives have shown significant therapeutic potential. For example, Rotigotine is a cyclohexylamine derivative used in the treatment of Parkinson's disease, while Terutroban has been investigated as a selective thromboxane (B8750289) prostanoid (TP) antagonist. rsc.org The synthesis of functionalized cyclohexylamine derivatives is an active area of research, with modern methods like visible-light-enabled [4 + 2] cycloadditions being developed to create these complex structures with high stereoselectivity. rsc.orgrsc.org Research has also highlighted the potential for cyclohexylamine derivatives to act as acetylcholinesterase inhibitors and to possess antimicrobial and antiproliferative activities. researchgate.net
| Compound/Derivative Class | Key Structural Feature | Established Research Focus / Biological Activity |
|---|---|---|
| Arylcyclohexylamines (e.g., Ketamine) | An aryl group and an amine attached to the same cyclohexane (B81311) carbon. | NMDA receptor antagonism; studied for anesthetic and antidepressant effects. mdpi.com |
| Rotigotine | Contains a cyclohexylethylamine substructure. | Dopamine agonist used in the management of Parkinson's disease. rsc.org |
| Terutroban | Features a cyclohexyl group linked to a larger molecular scaffold. | Investigated as a selective thromboxane prostanoid (TP) antagonist. rsc.org |
| Various Synthetic Derivatives | Incorporation of the cyclohexylamine moiety into heterocyclic systems. researchgate.net | Explored for acetylcholinesterase inhibition, antimicrobial, and antiproliferative activities. researchgate.net |
Contemporary Research Landscape and Unaddressed Questions Regarding this compound
The contemporary research landscape for this compound is not characterized by a large volume of studies focused specifically on the compound itself. Instead, its academic relevance is inferred from the ongoing and extensive research into its constituent structural motifs: α-amino esters, phenylacetates, and cyclohexylamines. Current research often focuses on the synthesis and biological evaluation of novel derivatives that combine these features to target specific physiological pathways.
The synthesis of α-amino acid esters remains a cornerstone of medicinal chemistry for creating peptides and other bioactive molecules. The key challenge often lies in the stereoselective synthesis to obtain a single enantiomer, as different stereoisomers can have vastly different biological effects. The synthesis of this compound would likely proceed through the aminolysis of a suitable precursor, such as a methyl phenylacetate derivative with a leaving group on the alpha-carbon, or via reductive amination of methyl benzoylformate with cyclohexylamine.
Given the lack of dedicated studies, several fundamental questions about this compound remain unaddressed. These represent potential avenues for future academic investigation:
Stereochemistry and Biological Activity: The central carbon of the molecule is a chiral center. A critical unaddressed question is how the different stereoisomers (R and S enantiomers) are synthesized and what their distinct biological activities might be. Research would be needed to determine if one enantiomer exhibits a specific pharmacological profile.
Pharmacological Profile: While its parent structures are biologically active, the specific targets of this compound are unknown. Does it retain any of the anti-inflammatory properties of phenylacetates? Does the cyclohexylamine group confer any activity at NMDA receptors or other CNS targets? A thorough screening program would be required to elucidate its pharmacological profile.
Structure-Activity Relationship (SAR) Studies: How do modifications to the structure affect its activity? Unanswered questions include the effect of changing the ester group (e.g., from methyl to ethyl or tert-butyl), substituting the phenyl ring, or modifying the cyclohexyl ring. These studies would be essential to optimize the compound for any potential therapeutic application.
Metabolic Stability and Pharmacokinetics: There is no available data on how the compound is metabolized or its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Understanding its metabolic fate is a crucial step in evaluating its potential as a drug candidate.
| Area of Inquiry | Specific Unaddressed Questions | Potential Research Direction |
|---|---|---|
| Stereoselective Synthesis | What are efficient methods for synthesizing the individual R and S enantiomers? | Development of asymmetric synthesis routes; chiral chromatography for separation. |
| Biological Screening | What are the primary biological targets of this compound? Does it have CNS, anti-inflammatory, or other activities? | In vitro receptor binding assays; cell-based functional assays; preliminary in vivo models. |
| Metabolism | What are the major metabolic pathways? Are the metabolites active? | In vitro metabolism studies using liver microsomes; identification of metabolites using mass spectrometry. |
| Analogue Synthesis | How do structural modifications to the phenyl, cyclohexyl, or ester moieties impact activity? | Synthesis of a library of related compounds for structure-activity relationship (SAR) analysis. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(cyclohexylamino)-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)14(12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2,4-5,8-9,13-14,16H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIERMKQJVHUGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395976 | |
| Record name | methyl (cyclohexylamino)(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78907-07-0 | |
| Record name | Methyl α-(cyclohexylamino)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78907-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl (cyclohexylamino)(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Cyclohexylamino Phenyl Acetate and Analogues
Established and Emerging Synthetic Routes to Methyl (cyclohexylamino)(phenyl)acetate
The direct synthesis of this compound can be approached through several established chemical transformations. A primary method involves the nucleophilic substitution of a suitable precursor, methyl α-halophenylacetate (e.g., methyl α-bromophenylacetate), with cyclohexylamine (B46788). This reaction, a standard N-alkylation, capitalizes on the nucleophilicity of the amine to displace the halide, forming the carbon-nitrogen bond at the α-position.
Another common strategy is reductive amination. This route would typically start with methyl benzoylformate (methyl 2-oxo-2-phenylacetate). The ketone group of methyl benzoylformate reacts with cyclohexylamine to form an intermediate imine or enamine, which is then reduced in situ to yield the final product. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
A plausible multi-step synthesis involves the initial reaction of cyclohexylamine with phenylacetic acid to form an amide, followed by esterification with methanol (B129727). However, a more direct route would be the esterification of (cyclohexylamino)(phenyl)acetic acid, which itself can be synthesized via methods like the Strecker synthesis starting from benzaldehyde, cyclohexylamine, and a cyanide source.
Synthetic Strategies for Structurally Related Amino-Substituted Phenylacetate (B1230308) Esters
The synthesis of structurally related amino-substituted phenylacetate esters involves key reactions such as esterification and amination, which must be carefully controlled to achieve desired outcomes.
Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental process in organic synthesis. libretexts.org When synthesizing amino-substituted phenylacetate esters, the presence of the amine moiety introduces a potential complication, as the amine can compete with the alcohol to react with the carboxylic acid, leading to amide formation.
The most traditional method is the Fischer esterification, where a carboxylic acid and an alcohol are heated in the presence of an acid catalyst. libretexts.org To synthesize methyl phenylacetate, for example, phenylacetic acid is reacted with methanol using a catalyst like sulfuric acid. chemicalbook.com This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing the water formed. libretexts.org When an amine is present in the carboxylic acid substrate, it will be protonated under the acidic conditions, deactivating it as a nucleophile and thus preventing competing amide formation.
Alternative methods can avoid strongly acidic conditions. For instance, reacting the amino acid with thionyl chloride in an alcohol solvent (e.g., ethanol) can produce the corresponding ester hydrochloride salt with high yields. mdpi.com Various catalysts, including solid acid catalysts like metal-exchanged montmorillonite (B579905) nanoclay, have been shown to be effective for the esterification of phenylacetic acid, offering advantages in terms of reusability and milder reaction conditions. nih.gov Enzymatic methods, using lipases, also provide a green alternative for ester synthesis under mild conditions. chemicalbook.commdpi.com
The cyclohexylamine moiety is a key component of the target molecule and is commonly synthesized via the reductive amination of cyclohexanone (B45756). procurementresource.comkoreascience.krmdpi.com This reaction involves treating cyclohexanone with an amine source, typically ammonia (B1221849), in the presence of a reducing agent. procurementresource.com The process is a cornerstone of industrial amine synthesis due to its efficiency and the availability of starting materials.
Various catalytic systems have been developed to optimize this transformation. For instance, a Cu-Cr-La/γ-Al2O3 catalyst has been used to obtain cyclohexylamine from cyclohexanone and ammonia with a yield of 83.06% under optimized conditions. koreascience.kr The use of a solvent like methanol to dissolve ammonia and molecular sieves to remove the water generated during imine formation was found to be crucial for high conversion. koreascience.krresearchgate.net
More recent studies have focused on bimetallic catalysts. A study on Rh-Ni catalysts supported on silica (B1680970) demonstrated very high efficiency for the reductive amination of cyclohexanone. mdpi.com The bimetallic 2 wt.% NiRh/SiO2 catalyst showed the highest activity, achieving a 99.8% conversion of cyclohexanone and a 96.6% selectivity for cyclohexylamine under mild conditions (100 °C, 4 bar NH₃, 2 bar H₂). mdpi.com
Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclohexanone
| Catalyst | Amine Source | Key Conditions | Conversion (%) | Selectivity for Cyclohexylamine (%) | Reference |
|---|---|---|---|---|---|
| Cu-Cr-La/γ-Al₂O₃ | Ammonia | Optimized temperature and pressure | Not specified | 83.06 (Yield) | koreascience.kr |
| Rh/SiO₂ | Ammonia | 100 °C, 4 bar NH₃, 2 bar H₂ | 83.4 | 99.1 | mdpi.com |
| 2 wt.% NiRh/SiO₂ | Ammonia | 100 °C, 4 bar NH₃, 2 bar H₂ | 99.8 | 96.6 | mdpi.com |
| Zn-Ni couple | Ammonia | <50°C, atmospheric pressure | Not specified | 73 (Yield) | sciencemadness.org |
Enantioselective and Diastereoselective Synthesis Approaches
Creating specific stereoisomers of α-amino esters is crucial for pharmaceutical applications. This is achieved through asymmetric synthesis, which can be broadly categorized into methods using chiral auxiliaries and those using asymmetric catalysis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied to the synthesis of enantiomerically pure α-amino acids and their derivatives. mdpi.orgresearchgate.net
Commonly used auxiliaries are derived from readily available chiral molecules like amino acids, terpenes, or carbohydrates. numberanalytics.comresearchgate.net For example, pseudoephedrine and the more recently explored pseudoephenamine are effective chiral auxiliaries for diastereoselective alkylation reactions. nih.gov An N-acylated pseudoephenamine amide can be deprotonated to form a chiral enolate, which then reacts with an electrophile from a less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched carboxylic acid, which can be subsequently esterified. nih.gov
Other well-known examples include Evans oxazolidinone auxiliaries, which are widely used in stereoselective aldol (B89426) reactions and alkylations to create contiguous stereocenters. wikipedia.org The effectiveness of the auxiliary relies on its ability to create a rigid, sterically-defined environment that forces an incoming reagent to approach from a specific direction. numberanalytics.com
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov This field has seen rapid development, with both organocatalysts and metal-based catalysts being employed for the synthesis of α-amino esters. nih.gov
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. For instance, a one-pot enantioselective synthesis of α-arylglycine esters has been developed using an organocatalyst, achieving good yields and enantiomeric excess (ee) values ranging from 80% to 85%. nih.gov
Transition metal catalysis, often involving metals like copper, iridium, or palladium paired with chiral ligands, is also highly effective. Chiral squaramide catalysts have been used for the enantio- and diastereoselective synthesis of α-allyl amino esters, achieving up to 97% ee and >10:1 diastereomeric ratio (dr). nih.govacs.org Similarly, copper(I) complexes with chiral ligands have been developed for the asymmetric synthesis of α-amino boronate esters from N-tert-butanesulfinyl aldimines, proceeding with very high diastereoselectivities (>96:2). nih.gov These catalytic systems provide direct access to chiral amino ester derivatives from simple precursors. rsc.org
Table 2: Examples of Asymmetric Catalysis in α-Amino Ester Synthesis
| Reaction Type | Catalyst System | Product Type | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|
| One-Pot Epoxidation/Ring Opening | Chiral Organocatalyst | α-Arylglycine esters | 80-85% | Not applicable | nih.gov |
| Nucleophilic Allylation | Chiral Squaramide | α-Allyl amino esters | up to 97% | >10:1 | nih.govacs.org |
| Addition of Diboron | Cu(I) with Chiral Ligand | α-Amino boronate esters | Not applicable | >98:2 | nih.gov |
| Allylic Alkylation | Centrally Chiral Pyridoxal | α-Quaternary glutamic acid esters | 85-96% | >20:1 | acs.org |
Sustainable and Green Chemistry Paradigms in Synthesis
The growing emphasis on environmental stewardship within the chemical and pharmaceutical industries has catalyzed a shift towards sustainable and green synthetic methodologies. In the context of producing this compound and its analogues, this paradigm shift involves redesigning synthetic routes to minimize environmental impact, reduce waste, and enhance safety. Key principles of green chemistry, such as the use of catalysts over stoichiometric reagents, maximization of atom economy, employment of safer solvents, and the use of renewable feedstocks, are central to these modern approaches. researchgate.netrsc.org Researchers are increasingly focusing on innovative techniques like biocatalysis and advanced chemocatalysis to create more efficient and ecologically sound processes. mdpi.com
One of the most promising green chemistry approaches for the synthesis of chiral α-amino esters, a core structural class for these compounds, is biocatalysis. mdpi.com This method utilizes enzymes or whole microorganisms to catalyze chemical reactions with high specificity and under mild conditions. Recent research has highlighted the development of protoglobin nitrene transferases that can catalyze the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters. nih.govcaltech.eduacs.org This biocatalytic C-H insertion presents a direct and efficient route to α-amino esters from abundant and inexpensive starting materials. nih.govacs.org The reactions often occur at ambient temperatures in aqueous media (within Escherichia coli whole cells), drastically reducing the energy consumption and hazardous waste associated with traditional organic synthesis. nih.govcaltech.edu
Another cornerstone of green synthesis in this area is the development and application of advanced catalytic systems. For the synthesis of methylphenidate analogues, rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates has proven to be a very direct method. nih.gov By selecting the appropriate rhodium catalyst, such as dirhodium tetraacetate or dirhodium tetraprolinate derivatives, chemists can produce either racemic or enantioenriched versions of the target analogues. nih.gov This catalytic approach is superior to stoichiometric methods as it minimizes waste and allows for catalyst recycling and regeneration, aligning with core green chemistry principles. rsc.org Furthermore, tungsten-promoted transformations of pyridine (B92270) derivatives have been utilized to create libraries of functionalized piperidine (B6355638) analogues, demonstrating the power of transition-metal catalysis in building complex molecular architectures efficiently. acs.org
The principles of green chemistry also extend to the choice of solvents and reaction conditions. Efforts are being made to replace hazardous organic solvents with more benign alternatives like water or to eliminate solvents altogether. mdpi.com For instance, an economical and eco-friendly process for the enantioselective resolution of methylphenidate was achieved via diastereomeric salt preparation under mild and neutral conditions, making the process more suitable for large-scale production. omicsonline.org Solvent-free reaction conditions, sometimes facilitated by techniques like mechanochemical grinding or heating, offer significant environmental benefits by reducing solvent waste, which is a major contributor to the environmental footprint of pharmaceutical manufacturing. mdpi.comjetir.org Multi-component reactions (MCRs) also represent a powerful green strategy, as they combine three or more reactants in a single step to form a complex product, thereby increasing atom economy, reducing reaction times, and minimizing waste generation. rasayanjournal.co.in
The following tables provide a comparative overview of traditional versus green synthetic paradigms and detail specific findings in biocatalytic synthesis.
Table 1: Comparison of Synthetic Paradigms for α-Amino Ester Analogues
| Feature | Traditional Synthetic Method | Green Chemistry Paradigm | Green Advantage |
|---|---|---|---|
| Catalyst | Stoichiometric reagents (e.g., strong acids/bases) | Biocatalysts (enzymes) or Transition-metal catalysts (Rh, W) | Reduces inorganic waste, allows for catalyst recycling, high selectivity. researchgate.netrsc.org |
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, or solvent-free conditions | Non-toxic, non-flammable, readily available, reduces volatile organic compound (VOC) emissions. mdpi.com |
| Temperature | High temperatures, often requiring reflux | Ambient or mild temperatures | Lower energy consumption, reduced formation of by-products. nih.gov |
| Atom Economy | Multi-step synthesis with protecting groups | Biocatalytic C-H activation, Multi-component reactions | Fewer synthetic steps, less waste generated per unit of product. acs.orgrasayanjournal.co.in |
| Stereoselectivity | Racemic mixtures requiring chiral resolution | Enantioselective biocatalysis or chiral catalysts | Direct synthesis of the desired enantiomer, avoiding wasteful resolution steps. nih.govnih.gov |
Table 2: Research Findings in Biocatalytic Synthesis of α-Amino Esters
| Enzyme System | Substrate | Key Reaction Conditions | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Protoglobin Nitrene Transferase (Engineered) | Ethyl 2-phenylacetate | E. coli whole cells, ambient temperature | Ethyl 2-amino-2-phenylacetate | >99% (L-isomer) | nih.govacs.org |
| Protoglobin Nitrene Transferase (Engineered) | Ethyl 2-(4-methoxyphenyl)acetate | E. coli whole cells, ambient temperature | Ethyl 2-amino-2-(4-methoxyphenyl)acetate | 98% (L-isomer) | nih.gov |
Mechanistic Investigations of Chemical Transformations Involving Methyl Cyclohexylamino Phenyl Acetate
Kinetic and Thermodynamic Profiling of Reaction Pathways
No specific kinetic or thermodynamic data for reactions involving methyl (cyclohexylamino)(phenyl)acetate could be located in the reviewed literature. Kinetic studies would be essential to determine the rates of reactions such as hydrolysis, aminolysis, or other transformations, and to understand how factors like temperature, concentration, and solvent affect these rates. Similarly, thermodynamic profiling would provide insight into the energetics of the reaction pathways, including the enthalpy and entropy of reaction, to predict the spontaneity and position of equilibrium.
Elucidation of Catalytic Cycles and Intermediates
Information regarding the catalytic transformations of this compound, including the elucidation of catalytic cycles and the identification of reaction intermediates, is not available in the public domain. Research in this area would be necessary to understand how catalysts might influence the reaction pathways, lower activation energies, and facilitate the formation of specific products.
Analysis of Electronic and Steric Effects on Reaction Rates and Selectivity
While the structure of this compound, with its phenyl and cyclohexyl groups, suggests that electronic and steric effects will play a significant role in its reactivity, no specific studies analyzing these effects have been found. The phenyl group, with its π-system, can exert electronic effects (both inductive and resonance), while the bulky cyclohexyl group would be expected to introduce significant steric hindrance. The interplay of these effects would influence the regioselectivity and stereoselectivity of its reactions. For instance, the steric bulk of the cyclohexyl group could hinder the approach of reactants to the nitrogen atom or the ester carbonyl group.
Computational and Experimental Approaches to Transition State Characterization
There is no available research detailing the computational or experimental characterization of transition states in reactions involving this compound. Such studies are crucial for a deep understanding of reaction mechanisms. Computational chemistry, using methods like density functional theory (DFT), could model the reaction pathways and calculate the geometries and energies of transition states. Experimental techniques, such as kinetic isotope effect studies or spectroscopic analysis of reaction intermediates, would provide complementary data to validate and refine the computational models.
Advanced Spectroscopic and Analytical Characterization of Methyl Cyclohexylamino Phenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of Methyl (cyclohexylamino)(phenyl)acetate, distinct signals are expected for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms and aromatic rings causing deshielding and a shift to higher ppm values.
The protons of the phenyl group are anticipated to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. Due to the asymmetry of the molecule, these protons may exhibit complex splitting patterns. The methoxy (B1213986) group (-OCH₃) protons of the ester will present as a sharp singlet, expected around δ 3.7 ppm. The benzylic proton, being adjacent to the phenyl ring, the nitrogen atom, and the carbonyl group, would likely be found as a singlet or a narrowly split multiplet in the range of δ 4.0 to 4.5 ppm. The proton on the nitrogen of the cyclohexylamino group may be observed as a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration. The protons of the cyclohexyl group will produce a series of complex multiplets in the aliphatic region, generally between δ 1.0 and 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.2 - 7.5 | Multiplet |
| -OCH₃ | ~3.7 | Singlet |
| Benzylic-H | 4.0 - 4.5 | Singlet/Multiplet |
| N-H | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at approximately δ 170-175 ppm. The carbons of the phenyl ring would resonate in the aromatic region, from roughly δ 125 to 140 ppm. The methoxy carbon (-OCH₃) will have a characteristic signal around δ 52 ppm. The benzylic carbon, attached to the phenyl, nitrogen, and carbonyl groups, is predicted to be in the range of δ 60-70 ppm. The carbons of the cyclohexyl ring will show a series of signals in the aliphatic region, typically between δ 25 and 50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 170 - 175 |
| Phenyl-C | 125 - 140 |
| -OCH₃ | ~52 |
| Benzylic-C | 60 - 70 |
Advanced Multidimensional NMR Techniques for Structural Assignment
To unambiguously assign all proton and carbon signals, advanced multidimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the cyclohexyl and phenyl rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and their attached carbons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would identify longer-range (two- and three-bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the different functional groups, for instance, the correlation between the methoxy protons and the ester carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₅H₂₁NO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This experimentally determined exact mass would then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₅H₂₁NO₂ | 247.1572 |
| [M+H]⁺ | C₁₅H₂₂NO₂ | 248.1645 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.
A common fragmentation would be the loss of the methoxycarbonyl group (-COOCH₃), leading to a significant fragment ion. Another likely fragmentation pathway would involve the cleavage of the bond between the benzylic carbon and the nitrogen, resulting in fragments corresponding to the cyclohexylamino moiety and the methyl phenylacetate (B1230308) portion of the molecule. Alpha-cleavage adjacent to the nitrogen atom within the cyclohexyl ring could also occur. The analysis of these fragmentation patterns would provide strong evidence for the proposed structure.
Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| [M - 59]⁺ | Loss of -COOCH₃ |
| [C₈H₈O₂]⁺ | Methyl phenylacetate fragment |
| [C₆H₁₂N]⁺ | Cyclohexylamino fragment |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, characteristic absorption bands would be expected for the ester carbonyl (C=O) stretch, the C-N stretch of the secondary amine, the C-O stretch of the ester, as well as various C-H stretching and bending vibrations associated with the phenyl and cyclohexyl groups.
However, a detailed search of scientific databases did not yield a published FTIR spectrum or a corresponding data table of vibrational frequencies specifically for this compound. While spectra of related compounds such as methylphenidate and its analogs exist, direct extrapolation of these data would not be scientifically rigorous. researchgate.netraggeduniversity.co.uk
Table 1: Expected FTIR Functional Group Regions for this compound (Note: This table is predictive and not based on experimental data for the specific compound.)
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (ester) | 1735 - 1750 |
| C=C Stretch (aromatic) | 1400 - 1600 |
| C-N Stretch | 1080 - 1360 |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations and the carbon backbone of the cyclohexyl and phenyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Despite the utility of this technique, a published UV-Vis spectrum and data on the electronic transitions specifically for this compound could not be located. Studies on similar aromatic compounds indicate that the electronic transitions are a key feature of their analysis. biointerfaceresearch.comnova.edu
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction provides unambiguous determination of the three-dimensional atomic arrangement within a crystal lattice, including bond lengths, bond angles, and stereochemistry. mdpi.com Obtaining such data requires the growth of a suitable single crystal of the compound. For this compound, this analysis would definitively establish the conformation of the cyclohexyl ring and the spatial relationship between the phenyl and acetate (B1210297) moieties.
A search of crystallographic databases and the broader scientific literature did not uncover any studies reporting the single crystal X-ray diffraction analysis of this compound. While crystal structures for numerous analogs of methylphenidate and other organic molecules have been determined, this specific information is absent for the compound . nih.govresearchgate.net
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction is used to identify crystalline phases and can be employed for phase purity analysis of a bulk sample. The resulting diffractogram is a characteristic fingerprint of a specific crystalline solid. This technique would be valuable for characterizing the solid form of this compound.
As with other analytical data, no published powder X-ray diffraction patterns for this compound were found in the available literature.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, offering powerful methods for the separation, identification, and quantification of substances and their potential impurities. For a compound such as this compound, a structural analog of methylphenidate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools for assessing its purity and resolving it from related substances. The choice between these techniques often depends on the volatility and thermal stability of the analyte, as well as the specific requirements of the analysis, such as the need for high-resolution separation of non-volatile impurities or the desire for mass spectrometric detection.
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. For compounds like this compound, which are amenable to GC analysis, this method provides high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
Detailed research findings on the GC analysis of closely related phenidate analogs have highlighted key methodological considerations. A significant challenge in the GC analysis of some phenidates is their potential for thermal decomposition in the hot injector port or on the analytical column. This can lead to the formation of degradation products, which may complicate the interpretation of the chromatogram and lead to an underestimation of the purity of the parent compound. For instance, studies on N-substituted phenidate analogs have shown that thermal degradation can occur, yielding characteristic breakdown products. Therefore, optimization of GC parameters, such as injector temperature and temperature programming, is crucial to minimize on-column degradation.
For the analysis of this compound, a robust GC method would likely employ a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. The choice of stationary phase is critical for achieving the desired separation from any synthesis-related impurities or degradation products.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound and Related Analogs
| Parameter | Condition |
| Column | Fused silica capillary column, e.g., Zebron ZB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-arylene/95% dimethylpolysiloxane phase. |
| Injector | Split/splitless injector, operated in split mode (e.g., 100:1 split ratio) to handle concentrated samples and minimize column overload. |
| Injector Temperature | Optimized to ensure volatilization without degradation. A temperature in the range of 250-280 °C is often a suitable starting point. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). |
| Oven Temperature Program | An initial temperature of around 100 °C, held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for several minutes to ensure elution of all components. |
| Detector | Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of the analyte and any impurities. |
| MS Parameters (if applicable) | Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-550. |
It is important to note that due to the N-cyclohexyl group, this compound may have a higher boiling point and potentially different thermal stability compared to methylphenidate. Therefore, careful method development and validation would be necessary to establish the optimal conditions for its analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of pharmaceutical compounds, particularly for those that are non-volatile or thermally labile. For this compound, HPLC offers a robust method for separation and quantification, and it is especially useful for the analysis of potential non-volatile impurities that would not be amenable to GC analysis.
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of this nature. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
For the purity assessment of this compound, a C18 column is a common and effective choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization state of the analyte, which can significantly impact its retention and the peak shape. Given that this compound is a basic compound, a slightly acidic mobile phase is often used to ensure consistent protonation and good chromatographic performance.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic elution using a mixture of: A: Acetonitrile or Methanol B: Aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate buffer, pH adjusted to 3-5). |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25-40 °C) to ensure reproducible retention times. |
| Injection Volume | 10-20 µL. |
| Detector | UV detector set at a wavelength where the analyte has significant absorbance (e.g., around 210-220 nm, characteristic for the phenyl group). A Photo Diode Array (PDA) detector can be used to obtain UV spectra for peak purity analysis. |
HPLC methods can also be developed for the separation of stereoisomers if a chiral stationary phase is used. Since this compound possesses chiral centers, chiral HPLC would be necessary to separate and quantify the different enantiomers and diastereomers.
Computational and Theoretical Studies of Methyl Cyclohexylamino Phenyl Acetate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, offering insights into its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like Methyl (cyclohexylamino)(phenyl)acetate, DFT could be employed to determine key electronic properties. A hypothetical study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to optimize the molecular geometry and compute various parameters.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and not based on published experimental or computational data.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | - | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | - | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | - | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are based on first principles without empirical parameters. These methods can offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. They could be used to benchmark DFT results and provide a more rigorous description of the electronic structure of this compound.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The presence of flexible groups, such as the cyclohexyl and phenyl rings, suggests that this compound can adopt multiple low-energy conformations. Molecular mechanics force fields (e.g., MMFF, AMBER) could be used for an initial conformational search, followed by higher-level DFT or ab initio calculations to refine the energies of the most stable conformers.
Molecular dynamics (MD) simulations could further explore the conformational space by simulating the atomic motions over time. This would reveal the dynamic behavior of the molecule, including the rotational barriers of its single bonds and the preferred orientations of its substituent groups in different environments (e.g., in a vacuum or in a solvent).
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these techniques could be applied as follows:
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities. This aids in the assignment of experimental spectral bands to specific molecular motions.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical values are crucial for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum, providing insight into the molecule's chromophores.
Theoretical Investigations into Reaction Energetics and Mechanisms
Theoretical chemistry can be used to study the potential chemical reactions of this compound. By mapping the potential energy surface, computational methods can identify transition states, intermediates, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics for processes such as hydrolysis of the ester group or N-dealkylation.
Chemical Reactivity and Derivatization Studies of Methyl Cyclohexylamino Phenyl Acetate
Reactions Involving the Ester Functionality
The methyl ester group is a key site for chemical transformations, allowing for the synthesis of a diverse range of derivatives. Common reactions involving this functionality include hydrolysis, transesterification, amidation, and reduction.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (cyclohexylamino)(phenyl)acetic acid. Basic hydrolysis, or saponification, is typically carried out using alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. This reaction is generally irreversible and proceeds to completion.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, potentially influencing the compound's pharmacokinetic properties.
Amidation: The ester can be converted directly to an amide by reaction with ammonia (B1221849) or a primary/secondary amine, often at elevated temperatures. This transformation is crucial for creating derivatives with altered hydrogen bonding capabilities and metabolic stability.
Reduction: The ester functionality can be reduced to a primary alcohol, 2-(cyclohexylamino)-2-phenylethan-1-ol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This creates a new scaffold for further derivatization.
Table 1: Potential Derivatives from Ester Group Modifications
| Reaction Type | Reagent(s) | Product Functional Group | Potential Derivative Example |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O/EtOH | Carboxylic Acid | (Cyclohexylamino)(phenyl)acetic acid |
| Transesterification | Benzyl alcohol, H⁺ | Benzyl Ester | Benzyl (cyclohexylamino)(phenyl)acetate |
| Amidation | Dimethylamine | N,N-Dimethylamide | 2-(Cyclohexylamino)-N,N-dimethyl-2-phenylacetamide |
Transformations at the Secondary Amine Group
The secondary amine group is a nucleophilic center that can readily undergo reactions such as N-alkylation, N-acylation, and sulfonylation. These modifications can significantly impact the basicity, polarity, and steric profile of the molecule.
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom can be achieved by reacting the parent compound with an alkyl halide. This reaction typically requires a base to neutralize the hydrogen halide byproduct. Reductive amination is another method, involving reaction with an aldehyde or ketone in the presence of a reducing agent. For example, N-methylation can be accomplished using formaldehyde (B43269) and a reducing agent. mdpi.com
N-Acylation: The secondary amine can be converted to an amide by reaction with an acyl chloride or an acid anhydride. This transformation neutralizes the basicity of the nitrogen atom and introduces a carbonyl group, which can act as a hydrogen bond acceptor.
N-Sulfonylation: Reaction with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base yields a sulfonamide. This modification introduces a bulky, electron-withdrawing group that can alter the compound's biological activity and solubility.
Table 2: Potential Derivatives from Secondary Amine Group Modifications
| Reaction Type | Reagent(s) | Product Functional Group | Potential Derivative Example |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | Tertiary Amine | Methyl (methyl(cyclohexyl)amino)(phenyl)acetate |
| N-Acylation | Acetyl chloride, Et₃N | Amide | Methyl (N-acetylcyclohexylamino)(phenyl)acetate |
Chemical Modifications and Functionalization of the Phenyl Ring
The phenyl ring can be modified through electrophilic aromatic substitution reactions. The existing alpha-amino ester substituent is generally considered to be an ortho-, para-directing and activating group, although steric hindrance from the cyclohexylamino moiety may favor substitution at the para-position.
Halogenation: Introduction of halogen atoms (e.g., Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with an appropriate catalyst.
Nitration: The introduction of a nitro group (-NO₂) is typically performed using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.
Friedel-Crafts Acylation/Alkylation: An acyl or alkyl group can be introduced onto the phenyl ring using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Table 3: Potential Derivatives from Phenyl Ring Modifications
| Reaction Type | Reagent(s) | Position of Substitution | Potential Derivative Example |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | para | Methyl (cyclohexylamino)(4-bromophenyl)acetate |
| Nitration | HNO₃, H₂SO₄ | para | Methyl (cyclohexylamino)(4-nitrophenyl)acetate |
Chemical Modifications and Functionalization of the Cyclohexyl Ring
While the saturated cyclohexyl ring is generally less reactive than the phenyl ring, it can undergo functionalization, typically through free-radical reactions or oxidation. These reactions are often less selective than aromatic substitutions.
Oxidation: Strong oxidizing agents can potentially oxidize a C-H bond on the cyclohexyl ring to introduce a hydroxyl (-OH) or keto (=O) group. The position of oxidation can be difficult to control, but certain positions may be favored due to steric or electronic factors. For instance, oxidation could potentially yield a cyclohexanone (B45756) derivative. nih.gov
Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide with a radical initiator (e.g., AIBN or UV light), can introduce a halogen atom onto the cyclohexyl ring. The resulting alkyl halide can then be used in nucleophilic substitution reactions to introduce other functional groups.
Table 4: Potential Derivatives from Cyclohexyl Ring Modifications
| Reaction Type | Reagent(s) | Product Functional Group | Potential Derivative Example |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | Ketone | Methyl (4-oxocyclohexylamino)(phenyl)acetate |
Design and Synthesis of Novel Methyl (Cyclohexylamino)(phenyl)acetate Derivatives
The design and synthesis of novel derivatives are guided by the goal of optimizing the compound's properties for specific applications. By systematically applying the reactions described in the preceding sections, a chemical library of analogs can be generated. nih.govnih.gov This process involves the strategic combination of modifications to the ester, amine, phenyl, and cyclohexyl moieties.
For example, a research program might involve:
Ester Bioisosteres: Synthesizing a series of amides and alternative esters to modulate metabolic stability and polarity.
Amine Substituents: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen to study the effect of basicity and steric bulk. mdpi.com
Aromatic Substitution: Placing various electron-donating or electron-withdrawing substituents at the para-position of the phenyl ring to probe electronic effects on activity.
Cycloalkyl Variation: Replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups (e.g., cyclopentyl, isopropyl) to investigate the impact of the lipophilic group's size and shape.
This systematic derivatization allows for a comprehensive exploration of the chemical space around the parent molecule, facilitating the identification of compounds with enhanced potency, selectivity, or improved physicochemical properties.
Applications of Methyl Cyclohexylamino Phenyl Acetate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
As a derivative of phenylacetic acid, Methyl (cyclohexylamino)(phenyl)acetate can be considered a versatile synthetic intermediate. Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide array of organic molecules. inventivapharma.com The core structure of this compound, featuring a reactive ester group and a secondary amine, allows for a variety of chemical transformations.
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of coupling reactions to form amides, other esters, or be used in C-C bond-forming reactions. The secondary amine can be N-alkylated, N-acylated, or participate in cyclization reactions to form heterocyclic compounds. This dual functionality makes it a potentially valuable scaffold for creating more complex molecular architectures.
The synthesis of related phenylacetic acid derivatives often involves multi-step processes, highlighting their importance as key intermediates in medicinal chemistry programs. mdpi.com For instance, the synthesis of substituted phenylacetic acids has been achieved through palladium-catalyzed Suzuki coupling reactions, demonstrating the advanced chemical methods used to prepare such building blocks. inventivapharma.com
Utility as a Chiral Building Block in Complex Molecule Construction
Should this compound be resolved into its individual enantiomers, it would serve as a valuable chiral building block. Chiral α-amino acids and their ester derivatives are fundamental components in the asymmetric synthesis of natural products, pharmaceuticals, and other bioactive molecules. nih.govmdpi.com The stereocenter at the α-carbon would allow for the construction of complex molecules with defined three-dimensional structures, which is critical for their biological activity.
The development of methods for the catalytic asymmetric synthesis of unnatural α-amino acid derivatives is an active area of research. nih.gov A chiral version of this compound could potentially be used in diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters with high selectivity. Chiral amines, a core component of this molecule, are frequently employed as chiral auxiliaries to control the stereochemical outcome of a reaction. mdpi.com
The synthesis of enantiomerically pure compounds is often achieved through the use of chiral building blocks or asymmetric catalysis. For example, the bienzyme cascade system with R-ω-transaminase and alcohol dehydrogenase functions has been used for the efficient synthesis of key chiral intermediates. mdpi.com
Integration into Multi-Component Reaction Systems
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govvu.nl These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netmdpi.com
Given its structure, this compound possesses the necessary functional groups to potentially participate in MCRs. The amine functionality could react with a carbonyl compound and an isocyanide in a Ugi reaction, or with an aldehyde and a β-ketoester in a Hantzsch-type reaction. The ability to incorporate the entire molecular framework of this compound into a larger molecule in a single, efficient step would be highly advantageous for drug discovery and medicinal chemistry. nih.gov The synergy between multicomponent chemistry and medicinal chemistry offers an attractive approach to accelerate the discovery and development of new therapeutic agents. nih.govvu.nl
Contributions to the Development of Novel Synthetic Methodologies
The unique reactivity of a compound like this compound could be exploited in the development of novel synthetic methodologies. For instance, its structure could be used to design new types of ligands for asymmetric catalysis or to explore new cyclization strategies for the synthesis of heterocyclic compounds.
Research into new synthetic methods is a cornerstone of modern organic chemistry. For example, novel methods for the synthesis of piperazine (B1678402) derivatives have been developed, showcasing the continuous effort to find more efficient and versatile synthetic routes. researchgate.net The exploration of the chemical space around the this compound scaffold could lead to the discovery of new reactions and transformations, further expanding the toolkit of synthetic organic chemists.
While direct applications are not widely reported, the fundamental structure of this compound positions it as a compound with significant potential for future applications in advanced organic synthesis.
Future Research Directions and Unexplored Avenues for Methyl Cyclohexylamino Phenyl Acetate
Development of Innovative and Efficient Synthetic Pathways
The synthesis of α-amino esters, the chemical class to which Methyl (cyclohexylamino)(phenyl)acetate belongs, is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov Future research should prioritize the development of novel synthetic routes that are not only efficient but also align with the principles of green chemistry.
Furthermore, mechanochemistry, which uses mechanical force to drive chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis, potentially leading to faster reaction times and unique reactivity. organic-chemistry.org The development of such methods for the synthesis of this compound could dramatically improve its accessibility for further research and application.
Table 1: Promising Innovative Synthetic Strategies for α-Amino Esters
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov | Discovery and evolution of novel nitrene transferase enzymes. nih.gov |
| Nitrene C-H Insertion | High atom economy, direct functionalization of C-H bonds. prismbiolab.com | Development of earth-abundant metal catalysts (e.g., iron) to mediate the insertion. prismbiolab.com |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Combining photoredox cycles with other catalytic processes for novel transformations. researchgate.net |
| Mechanochemistry | Solvent-free or low-solvent conditions, reduced reaction times, potential for novel reactivity. organic-chemistry.org | Design of scalable ball-milling processes and exploration of solid-state reaction mechanisms. organic-chemistry.org |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scale-up. | Development of continuous flow reactors for multi-step syntheses involving hazardous intermediates. |
Deeper Exploration of Reaction Mechanisms and Catalytic Processes
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. For the synthesis of this compound, future research should employ a combination of experimental and computational techniques to elucidate the precise pathways of its formation.
This includes the study of catalytic processes, which are central to many modern methods for α-amino ester synthesis. acs.org Research could focus on developing novel catalysts, including both transition metal complexes and metal-free organocatalysts, that offer higher turnover numbers, improved selectivity, and broader substrate scope. For instance, iridium and rhodium complexes have shown promise in various amination reactions, and further ligand design could enhance their efficacy for this specific transformation. organic-chemistry.orgrsc.org
Kinetic studies can help to identify rate-determining steps and optimize reaction conditions such as temperature, pressure, and concentration. nih.gov Spectroscopic techniques, such as in-situ NMR and IR, can be used to detect and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways. nih.gov Complementing these experimental approaches, Density Functional Theory (DFT) calculations can model reaction energy profiles, transition state geometries, and the role of the catalyst, offering insights that are often difficult to obtain through experimentation alone. rsc.org
Application of Advanced Machine Learning and Artificial Intelligence in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. rjptonline.orgmdpi.com For a molecule like this compound, these computational tools offer powerful new avenues for exploration.
ML models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations, including potential yields and side products. acs.orgnih.gov This predictive power can significantly reduce the number of trial-and-error experiments required, accelerating the discovery of optimal synthetic conditions. rjptonline.orgnih.gov Neural networks and other algorithms can analyze vast chemical databases to identify novel starting materials or alternative synthetic routes that a human chemist might overlook. acs.orgmdpi.com
Table 2: Applications of AI/ML in the Chemical Discovery Lifecycle
| Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis prediction, reaction condition recommendation. acs.org | Reduction in experimental effort and resources. |
| Reaction Optimization | Yield prediction, catalyst and solvent selection. rjptonline.orgrsc.org | Faster development of high-efficiency synthetic routes. |
| Mechanism Elucidation | Analysis of complex reaction data, prediction of intermediates. | Deeper understanding of reaction pathways. researchgate.net |
| Novel Compound Generation | De novo design of molecules with desired properties. mdpi.comnih.gov | Accelerated discovery of new chemical entities. |
| Property Prediction | Prediction of biological activity, toxicity, and pharmacokinetic profiles. nih.gov | Prioritization of candidates for experimental testing. |
Expansion of Its Role in the Synthesis of Chemically Diverse Molecular Scaffolds
This compound is not just a target molecule but also a versatile building block for the synthesis of more complex structures. Its inherent functionality—a secondary amine, an ester, and two distinct rings—provides multiple reaction handles for further elaboration. Future research should focus on leveraging this reactivity to access chemically diverse molecular scaffolds.
This compound is an ideal starting point for Diversity-Oriented Synthesis (DOS), a strategy that aims to rapidly generate libraries of structurally varied small molecules. mdpi.comnih.gov For example, the amine can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. The phenyl and cyclohexyl rings can undergo various substitution reactions to introduce additional diversity.
A particularly promising area is the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. prismbiolab.com Intramolecular cyclization reactions could be designed to construct novel ring systems, such as benzodiazepines or other privileged scaffolds, using the inherent structure of this compound as a template. nih.gov By systematically exploring these transformations, the compound can serve as a key node in a synthetic network, leading to a wide array of novel molecules for biological screening.
Investigations into Structure-Reactivity Relationships for Directed Synthesis
A deep understanding of how molecular structure influences chemical reactivity is crucial for rational synthetic design. Future investigations should systematically study the structure-reactivity relationships (SRRs) of this compound and its derivatives.
This involves synthesizing a series of analogues with systematic variations in their structure—for example, by introducing electron-donating or electron-withdrawing substituents on the phenyl ring, or by altering the sterics of the cyclohexyl group. The reactivity of these analogues in various chemical transformations could then be quantitatively measured. researchgate.netnih.gov
The data generated from these studies can be used to build Quantitative Structure-Reactivity Relationship (QSRR) models. These models can help to predict how a specific structural modification will impact the outcome of a reaction, enabling a more directed and predictable approach to synthesis. nih.gov For instance, understanding these relationships could allow chemists to fine-tune the electronic properties of the molecule to favor a desired reaction pathway over an undesired one, a key principle of directed synthesis. prismbiolab.com This predictive capability is invaluable for designing efficient routes to complex target molecules where precise control over reactivity is essential.
Q & A
Basic: What are the optimal synthetic routes for Methyl (cyclohexylamino)(phenyl)acetate, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or condensation between phenylacetic acid derivatives and cyclohexylamine. For example, in macrocycle synthesis (e.g., compound 43b in ), the reaction conditions include:
- Catalysts: Amine bases (e.g., triethylamine) for deprotonation.
- Solvents: Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Temperature: Controlled heating (60–80°C) to drive condensation while avoiding decomposition.
Optimization Strategy:
- Use Design of Experiments (DOE) to vary parameters (e.g., molar ratios, solvent polarity, temperature).
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC , and quantify yields using GC-MS or NMR .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Key Techniques:
Spectroscopy:
- NMR (¹H/¹³C): Identify protons adjacent to the cyclohexylamino group (δ 1.16–1.67 ppm for cyclohexyl protons) and ester carbonyl (δ ~170 ppm in ¹³C) .
- IR: Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and N–H bending (if present) at ~3300 cm⁻¹.
Chromatography:
- HPLC-PDA: Assess purity (>98%) using C18 columns with methanol/water gradients.
- GC-MS: Detect volatile impurities or byproducts .
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl (H-30a) | 1.67–1.59 | m |
| Ester Methyl | 3.65 | s |
| Aromatic (phenyl) | 7.20–7.40 | m |
Basic: What experimental protocols ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage Conditions:
- Temperature: -20°C in amber vials to prevent photodegradation.
- Atmosphere: Under inert gas (N₂/Ar) to avoid hydrolysis of the ester group .
- Stability Testing:
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
- Use mass spectrometry to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Advanced: What reaction mechanisms govern the formation of this compound in complex macrocyclic systems?
Methodological Answer:
In macrocycle synthesis (e.g., compound 43b ), the mechanism involves:
Michael Addition: Nucleophilic attack of the cyclohexylamine on an α,β-unsaturated carbonyl intermediate.
Cyclization: Intramolecular esterification or amidation to form the macrocyclic scaffold.
Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor desired stereoisomers.
Validation Tools:
- DFT Calculations: Model transition states to predict regioselectivity.
- Isotopic Labeling (¹³C/¹⁵N): Trace bond formation pathways .
Advanced: How can computational modeling resolve contradictions in experimental data (e.g., NMR splitting patterns)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict conformational flexibility of the cyclohexyl group, which causes complex splitting in NMR (e.g., δ 1.16–1.67 ppm in ).
- Density Functional Theory (DFT): Calculate ¹H/¹³C chemical shifts and compare with experimental data to validate assignments.
- Software: Gaussian (for DFT), ACD/Labs (for NMR prediction) .
Example Contradiction Resolution:
Observed splitting in cyclohexyl protons may arise from chair-flip dynamics, which can be modeled via MD to match experimental NMR .
Advanced: What role does this compound play in drug delivery systems, and how is its biocompatibility assessed?
Methodological Answer:
- Application: The ester group enables pH-sensitive hydrolysis, making it suitable for controlled drug release.
- Biocompatibility Testing:
- In Vitro Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells.
- Metabolic Stability: Incubate with liver microsomes and analyze via LC-MS to track esterase-mediated hydrolysis .
Advanced: How do researchers resolve spectral data contradictions (e.g., unexpected NOE effects in NMR)?
Methodological Answer:
- NOESY/ROESY: Identify through-space interactions to confirm stereochemistry. For example, NOE between phenyl and cyclohexyl protons indicates a cisoid conformation.
- Variable Temperature (VT) NMR: Detect dynamic processes (e.g., ring inversion) that obscure splitting patterns at standard temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
